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Compound of Interest

Compound Name: 5-Ethynylpyridin-2-ol

Cat. No.: B1451603

Introduction

5-Ethynylpyridin-2-ol is a heterocyclic compound of significant interest to researchers in
medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it a
valuable building block for the synthesis of novel pharmaceutical agents and functional organic
materials. The presence of the reactive ethynyl group allows for a variety of coupling reactions,
such as the Sonogashira coupling, enabling the construction of more complex molecular
architectures. The 2-ol substituent exists in a tautomeric equilibrium with its 2-pyridone form, a
feature that can profoundly influence its chemical reactivity, hydrogen bonding capabilities, and
biological activity.

Accurate and unambiguous structural confirmation of 5-Ethynylpyridin-2-ol is paramount for
its successful application in any research endeavor. This technical guide provides an in-depth
analysis of the key spectroscopic techniques used for its characterization: Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific compound are not widely available in the
public domain, this guide will leverage data from closely related analogues to provide a robust
and predictive framework for its spectroscopic identification. By understanding the
characteristic spectral signatures of its constituent functional groups, researchers can
confidently verify the synthesis and purity of 5-Ethynylpyridin-2-ol.

Molecular Structure and Tautomerism
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5-Ethynylpyridin-2-ol can exist in two tautomeric forms: the aromatic alcohol (enol) form and
the pyridone (keto) form. The equilibrium between these two forms is influenced by factors
such as solvent polarity and temperature. In many cases, the pyridone form is the major
tautomer in solution and in the solid state.

Caption: Tautomeric equilibrium of 5-Ethynylpyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in
a molecule. For 5-Ethynylpyridin-2-ol, both *H and 3C NMR are essential for structural
confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of 5-Ethynylpyridin-2-ol is expected to show distinct signals for the
protons on the pyridine ring and the ethynyl proton. The chemical shifts and coupling patterns
of the ring protons are highly informative for confirming the substitution pattern. Due to the lack
of direct experimental data, we will analyze the expected spectrum based on the known
spectrum of the close analogue, 5-Bromopyridin-2-ol.[1]

Table 1: Predicted *H NMR Data for 5-Ethynylpyridin-2-ol and Analogue Data

Predicted Analogue: 5-
Chemical Shift Bromopyridin- Coupling
Proton (6, ppm) for 5- 2-ol Chemical Multiplicity Constant (J,
Ethynylpyridin  Shift (6, ppm) Hz)
-2-ol [1]
H-3 6.4-6.6 ~6.5 d ~9.0
H-4 76-7.8 ~7.7 dd ~9.0,~2.5
H-6 74-7.6 ~7.5 d ~2.5
Ethynyl-H 3.0-35 N/A S N/A
OH/NH 10.0-13.0 Broad s Broad s N/A
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Interpretation:

» Pyridine Ring Protons: The pyridine ring protons are expected to appear in the aromatic
region of the spectrum. The presence of the electron-donating hydroxyl/carbonyl group and
the electron-withdrawing ethynyl group will influence their chemical shifts.

o H-3: This proton is adjacent to the nitrogen and the carbon bearing the hydroxyl group. It is
expected to be the most upfield of the ring protons, appearing as a doublet due to coupling
with H-4.

o H-4: This proton is coupled to both H-3 and H-6, and will therefore appear as a doublet of
doublets.

o H-6: This proton is coupled only to H-4 and will appear as a doublet.

o Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the upfield
region of the spectrum, typically between 3.0 and 3.5 ppm.

e OH/NH Proton: The proton of the hydroxyl group (enol form) or the N-H group (pyridone
form) will appear as a broad singlet at a downfield chemical shift, typically between 10.0 and
13.0 ppm. Its broadness is due to chemical exchange and quadrupolar broadening from the
adjacent nitrogen atom.

Caption: Predicted *H NMR chemical shifts for 5-Ethynylpyridin-2-ol.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Data for 5-Ethynylpyridin-2-ol
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Carbon Predicted Chemical Shift (8, ppm)
C-2 160 - 165

C-3 110-115

C-4 140 - 145

C-5 115- 120

C-6 135 - 140

Ethynyl C-a 80 -85

Ethynyl C-B 75-80

Interpretation:

C-2: The carbon atom bonded to the oxygen/nitrogen will be the most downfield of the ring
carbons due to the electronegativity of the heteroatom.

e C-4 and C-6: These carbons are expected to be in the typical aromatic region for pyridine
rings.

e C-3 and C-5: These carbons will be further upfield. C-5, being attached to the ethynyl group,
will have its chemical shift influenced by the triple bond.

» Ethynyl Carbons: The two carbons of the ethynyl group will appear in the characteristic
region for sp-hybridized carbons, typically between 70 and 90 ppm.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethynylpyridin-2-ol in 0.5-0.7 mL
of a deuterated solvent (e.g., DMSO-ds or CDCIs). The choice of solvent is critical as it can
influence the tautomeric equilibrium. DMSO-ds is often preferred for its ability to dissolve a
wide range of compounds and for observing exchangeable protons.

¢ Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Set the spectral width to cover the range of -2 to 16 ppm.

o Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Ethynylpyridin-2-ol will be dominated by the vibrations of the pyridone ring and
the ethynyl group. The data for 2-Ethynylpyridine from the NIST WebBook will be used as a
reference for the ethynyl group vibrations.[2]

Table 3: Predicted IR Absorption Bands for 5-Ethynylpyridin-2-ol
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Predicted
Functional Group Wavenumber Intensity Notes
(cm™)
N-H stretch (pyridone) 3300 - 3500 Medium, Broad
C-H stretch (aromatic) 3000 - 3100 Medium
=C-H stretch (alkyne) ~3300 Sharp, Strong A key diagnostic peak.
C=C stretch (alkyne) 2100 - 2260 Weak to Medium
C=0 stretch Indicative of the
) 1650 - 1690 Strong ]
(pyridone) pyridone tautomer.
C=C/C=N stretch ) Multiple bands
) 1400 - 1600 Medium to Strong
(aromatic) expected.

Interpretation:

e The presence of a strong absorption band in the region of 1650-1690 cm~* would be strong
evidence for the predominance of the 2-pyridone tautomer.

e Asharp, strong peak around 3300 cm~1 is the characteristic stretching vibration of the
terminal alkyne C-H bond.

o A weaker band between 2100 and 2260 cm~* corresponds to the C=C triple bond stretch.

Experimental Protocol for IR Spectroscopy

e Sample Preparation:

o Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide
(KBr) and press it into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a simpler and faster method.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum over the range of 4000 to 400 cm~1.

o Data Processing: Perform a background subtraction using a spectrum of the empty sample
holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-Ethynylpyridin-2-ol, the molecular ion peak and characteristic fragment
ions will confirm its identity. The mass spectrum of 2-Ethynylpyridine from the NIST WebBook
can be used to predict the fragmentation related to the ethynyl group.[2]

Table 4: Predicted Mass Spectrometry Data for 5-Ethynylpyridin-2-ol

mlz Predicted lon Notes
119 [M]* Molecular ion peak.

Loss of carbon monoxide from
91 [M-COJ* . .

the pyridone ring.

Subsequent loss of hydrogen
64 [M-CO - HCN]*

cyanide.

Interpretation:
e The molecular ion peak ([M]*) at m/z 119 would confirm the molecular formula C7HsNO.

o A common fragmentation pathway for 2-pyridones is the loss of a neutral carbon monoxide
(CO) molecule, which would result in a fragment ion at m/z 91.

o Further fragmentation could involve the loss of hydrogen cyanide (HCN) from the resulting
five-membered ring, leading to a fragment at m/z 64.

Experimental Protocol for Mass Spectrometry

» Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid
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chromatography (LC) system.

+ lonization: Use a soft ionization technique such as Electrospray lonization (ESI) or a harder
technique like Electron Impact (El). ESI is often preferred for polar molecules and is less
likely to cause extensive fragmentation, making the molecular ion peak more prominent.

¢ Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap)
to obtain an accurate mass measurement of the molecular ion, which can be used to confirm
the elemental composition.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
any significant fragment ions.

Synthesize 5-Ethynylpyridin-2-ol

Purify by Column Chromatography/Recrystallization

A RN
NMR (*H, 13C) IR (FTIR-ATR) MS (ESI-TOF)

Confirmation

Interpret Spectra

'

Confirm Structure & Purity
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Ethynylpyridin-2-
ol.

Conclusion

The comprehensive spectroscopic analysis of 5-Ethynylpyridin-2-ol, through the combined
application of NMR, IR, and MS, is indispensable for its unambiguous structural verification.
This guide, by integrating predictive data with information from close structural analogues,
provides a robust framework for researchers to interpret their experimental results. The
characteristic signals of the substituted pyridine ring, the terminal ethynyl group, and the 2-
pyridone tautomer serve as reliable diagnostic markers. Adherence to the outlined
experimental protocols will ensure the acquisition of high-quality data, thereby underpinning the
scientific integrity of any research involving this versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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